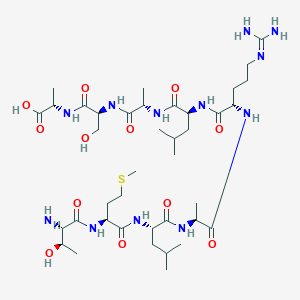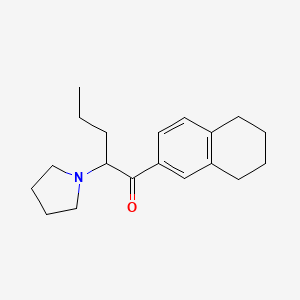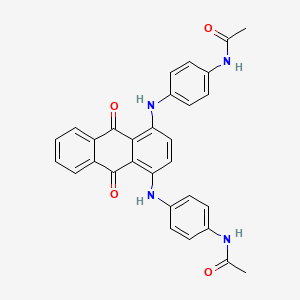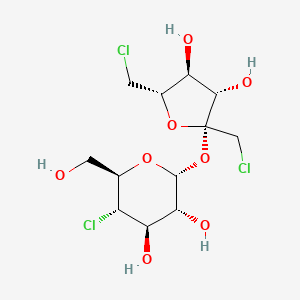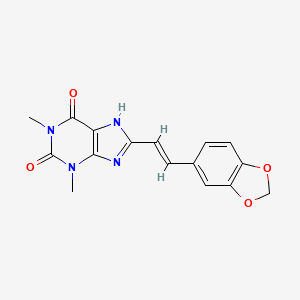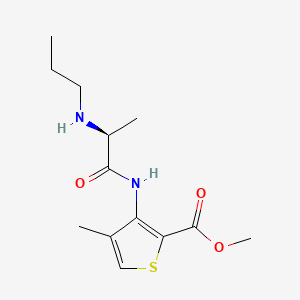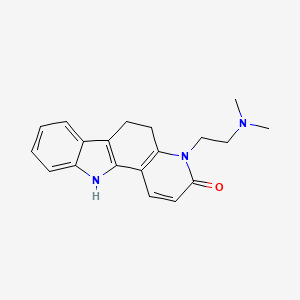![molecular formula C7H16N2NaO2+ B12777389 Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate: is a chemical compound with the molecular formula C7H16N2NaO2 and a molecular weight of 183.204 g/mol . It is also known by its systematic name, 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., chlorides, sodium salts . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate typically involves the reaction of 3-aminopropyl(dimethyl)amine with chloroacetic acid in the presence of sodium hydroxide . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in a controlled environment to ensure high yield and purity. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides .
Major Products:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and organic synthesis due to its reactivity .
Biology: In biological research, this compound is used as a buffering agent and in the preparation of biological samples . It is also studied for its potential antimicrobial properties .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate .
Industry: Industrially, this compound is used in the production of surfactants , detergents , and emulsifiers . It is also employed in the textile and cosmetic industries .
Wirkmechanismus
The mechanism of action of Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate involves its interaction with cell membranes and proteins . The compound can disrupt cellular processes by altering the membrane permeability and affecting enzyme activity . It is believed to target specific molecular pathways involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
- 3-[N,N-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]ammonium]propane-1-sulfonate
- 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., chlorides, sodium salts
Uniqueness: Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate is unique due to its amphiphilic nature , which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it highly versatile in various applications, from surfactants to biological research .
Eigenschaften
Molekularformel |
C7H16N2NaO2+ |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate |
InChI |
InChI=1S/C7H16N2O2.Na/c1-9(2,5-3-4-8)6-7(10)11;/h3-6,8H2,1-2H3;/q;+1 |
InChI-Schlüssel |
PCISSFHSQFJBNX-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CCCN)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


